molecular formula C24H29FO6 B564427 14,15-Dehydro Triamcinolone Acetonide CAS No. 1260149-96-9

14,15-Dehydro Triamcinolone Acetonide

Cat. No.: B564427
CAS No.: 1260149-96-9
M. Wt: 432.488
InChI Key: ZIASJPXEBODFKN-VZFRDGCYSA-N
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Description

Delta14-Triamcinolone acetonide is a synthetic glucocorticosteroid with potent anti-inflammatory and immunosuppressive properties. It is widely used in clinical practice for the treatment of various inflammatory and autoimmune conditions, including arthritis, dermatological disorders, and allergic reactions .

Mechanism of Action

Target of Action

14,15-Dehydro Triamcinolone Acetonide, also known as Triamcinolone acetonide 14-ene or delta14-Triamcinolone acetonide, is a synthetic glucocorticoid . The primary targets of this compound are glucocorticoid receptors, which play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

The compound interacts with its targets by binding to the glucocorticoid receptors. This binding results in the suppression of migration of polymorphonuclear leukocytes and reversal of increased capillary permeability . It also modulates the inflammatory response of mesenchymal stem cells (MSCs), which may impact the immunologic environment .

Biochemical Pathways

The binding of this compound to glucocorticoid receptors affects several biochemical pathways. It leads to a decrease in cytokine levels, which are signaling molecules that mediate and regulate immunity, inflammation, and hematopoiesis .

Pharmacokinetics

The pharmacokinetic properties of this compound include its distribution, metabolism, and excretion. It has a volume of distribution (Vd) of 99.5 L and is metabolized in the liver . Approximately 75% of the compound is excreted in the urine, and 25% is excreted in bile and feces .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis and promotion of adipogenesis while impairing chondrogenesis of MSCs . It also decreases the firing rate of sensory neurons and reduces mechanical hypersensitivity in certain models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14,15-Dehydro Triamcinolone Acetonide involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving advanced techniques such as microfluidization technology and high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Delta14-Triamcinolone acetonide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various hydroxylated and fluorinated derivatives of 14,15-Dehydro Triamcinolone Acetonide, which may have different pharmacological properties .

Scientific Research Applications

Delta14-Triamcinolone acetonide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Delta14-Triamcinolone acetonide is unique due to its high potency, long duration of action, and specific binding affinity to glucocorticoid receptors. These properties make it particularly effective for long-term management of chronic inflammatory conditions .

Properties

IUPAC Name

(1S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-10,15,17,19,26,28H,5-6,11-12H2,1-4H3/t15-,17-,19+,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIASJPXEBODFKN-VZFRDGCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C=C3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H](C1=C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155055
Record name delta14-Triamcinolone acetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260149-96-9
Record name delta14-Triamcinolone acetonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260149969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta14-Triamcinolone acetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.14-TRIAMCINOLONE ACETONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779SU8O2KR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14,15-Dehydro Triamcinolone Acetonide
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14,15-Dehydro Triamcinolone Acetonide
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